3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c1-24-16(10-15(23-24)12-2-4-13(20)5-3-12)18(26)21-7-8-25-11-22-14-6-9-28-17(14)19(25)27/h2-6,9-11H,7-8H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMKTULJEAYLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines and have been evaluated for their inhibitory activities against cyclin-dependent kinases (CDKs).
Mode of Action
It is suggested that compounds with similar structures can easily penetrate the bacterial cell and have suitable binding interactions with their target.
Biochemical Pathways
Compounds with similar structures have been evaluated for their antibacterial activities and cdks inhibitory activities, suggesting that they may affect cell division and growth pathways.
Pharmacokinetics
It is noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, suggesting good bioavailability and drug-likeness.
Result of Action
Similar compounds have shown in vitro activity against various cancer cell lines, suggesting that they may have potential anticancer effects.
Biological Activity
3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide, identified by its CAS number 2034272-57-4, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 397.4 g/mol. Its structure features a pyrazole ring and a thienopyrimidine moiety, which are significant for its biological activity.
The compound's biological activity is primarily attributed to its ability to inhibit specific kinase pathways involved in cancer progression. In particular, it has shown promising results against the VEGFR-2 and AKT pathways, which are critical in tumor angiogenesis and survival signaling.
Inhibition of Kinase Activity
Research indicates that derivatives similar to this compound exhibit inhibition of VEGFR-2 and AKT with IC50 values ranging from 0.075 µM to 6.96 µM, suggesting that it may serve as a potent antitumor agent by disrupting these signaling cascades .
Anticancer Activity
A study investigating the anticancer properties of similar thiophene derivatives demonstrated that they induced apoptosis in liver cell carcinoma models. The mechanisms involved included S phase cell cycle arrest and activation of caspase-3 pathways, indicating a robust apoptotic response .
Case Studies
- In Vitro Studies : The compound was tested on various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. Specific derivatives exhibited significant antiproliferative effects with IC50 values as low as 3.105 µM in liver carcinoma cells.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest at the S phase, with subsequent increases in active caspase-3 levels, confirming the induction of apoptosis .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable bioavailability and metabolic stability. The pharmacodynamic profile indicates potential for oral administration with effective systemic exposure observed in animal models.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Key Features: This compound () shares the 4-fluorophenyl group but replaces the thienopyrimidinone with a carbothioamide group.
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Key Features: Adds a triazole ring (), increasing hydrogen-bonding capacity compared to the target compound’s thienopyrimidinone. The phenylcarbothioamide group may reduce solubility relative to the ethyl-linked carboxamide in the target .
Thieno/Pyrimidine-Containing Analogues
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Features: Replaces the thienopyrimidinone with a chromen-4-one-pyrazolopyrimidine hybrid (). The sulfonamide group enhances solubility but may introduce steric hindrance.
- Synthetic Data : Synthesized via Suzuki coupling (28% yield), with a melting point of 175–178°C and mass spec (M+1) at 589.1 .
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Key Features: Substitutes the pyrimidinone with a trifluoromethyl-thieno[2,3-c]pyrazole ().
Carboxamide-Linked Heterocycles
4-(4-Fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide
- Key Features: Uses a pyrrole-oxadiazole scaffold instead of pyrazole-thienopyrimidinone (). The oxadiazole may improve metabolic stability but reduce aromatic stacking .
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]
- Key Features : Features a pyrazolopyrimidine core with an azo group (). The diazenyl group introduces photochemical sensitivity absent in the target compound .
Structural and Functional Data Table
Key Research Findings and Implications
- Fluorine Impact: The 4-fluorophenyl group, common in , and 11, enhances bioavailability but may increase toxicity risks compared to non-halogenated analogues.
- Heterocycle Trade-offs: Thienopyrimidinone offers better π-stacking than oxadiazole () but lower solubility than pyrimidine-sulfonamide hybrids () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
